

Application Notes and Protocols for Assessing Cardiac Function Following AT-001 Treatment

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Compound of Interest

Compound Name: AT-001

Cat. No.: B1192208

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Introduction

AT-001 is a novel, orally available, and selective aldose reductase inhibitor currently under investigation for the treatment of diabetic cardiomyopathy. In hyperglycemic states, aldose reductase catalyzes the conversion of glucose to sorbitol, the first and rate-limiting step in the polyol pathway. The accumulation of sorbitol leads to osmotic stress, oxidative stress, and inflammation within cardiomyocytes, contributing to the pathogenesis of diabetic cardiomyopathy. By inhibiting aldose reductase, **AT-001** aims to prevent the accumulation of sorbitol and its downstream detrimental effects, thereby preserving cardiac structure and function.[1][2]

These application notes provide a comprehensive overview of the protocols for assessing the therapeutic efficacy of **AT-001** on cardiac function, with a focus on preclinical and clinical methodologies. The included protocols for echocardiography, electrocardiography, and cardiac biomarker analysis are essential for evaluating the structural, functional, and electrical remodeling of the heart in response to **AT-001** treatment.

Data Presentation

Preclinical Efficacy of AT-001 in a Mouse Model of Diabetic Cardiomyopathy

While specific quantitative data from preclinical studies with **AT-001** were not publicly available in the searched literature, studies have consistently reported improvements in cardiac function and structure. The following table summarizes the observed effects.

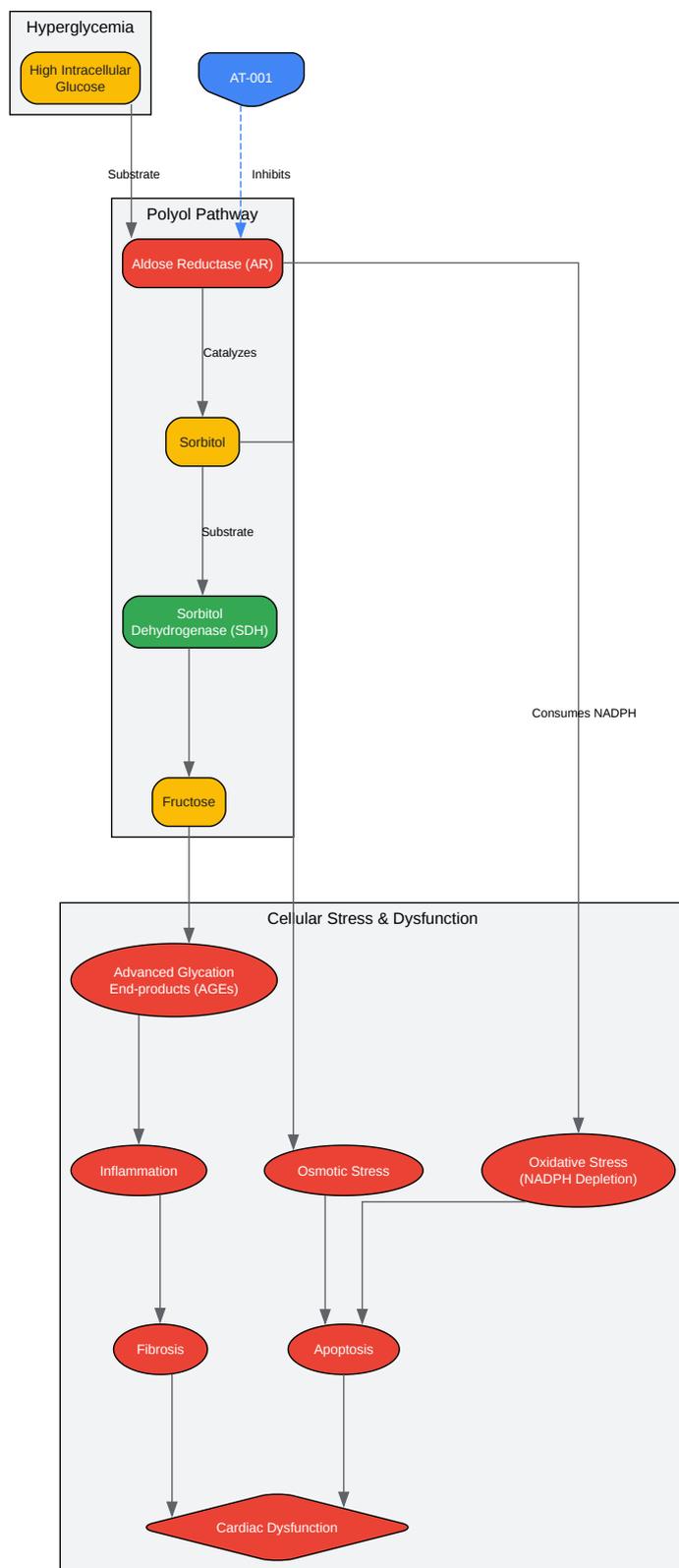
Parameter	Organism/Cell Type	Treatment Group	Key Findings	Reference
Diastolic Function	Mouse Model of Diabetic Cardiomyopathy	AT-001	Improved diastolic function.	[3][4]
Cardiac Hypertrophy	Mouse Model of Diabetic Cardiomyopathy	AT-001	Mitigated cardiac hypertrophy.	[3]
Myocardial Fatty Acid Oxidation	Mouse Model of Diabetic Cardiomyopathy	AT-001	Associated with a decrease in myocardial fatty acid oxidation rates.	[3][4]

Clinical Efficacy of **AT-001** in Patients with Diabetic Cardiomyopathy (ARISE-HF Trial)

The Phase 3 ARISE-HF trial evaluated the effect of **AT-001** on cardiac functional capacity in patients with diabetic cardiomyopathy.

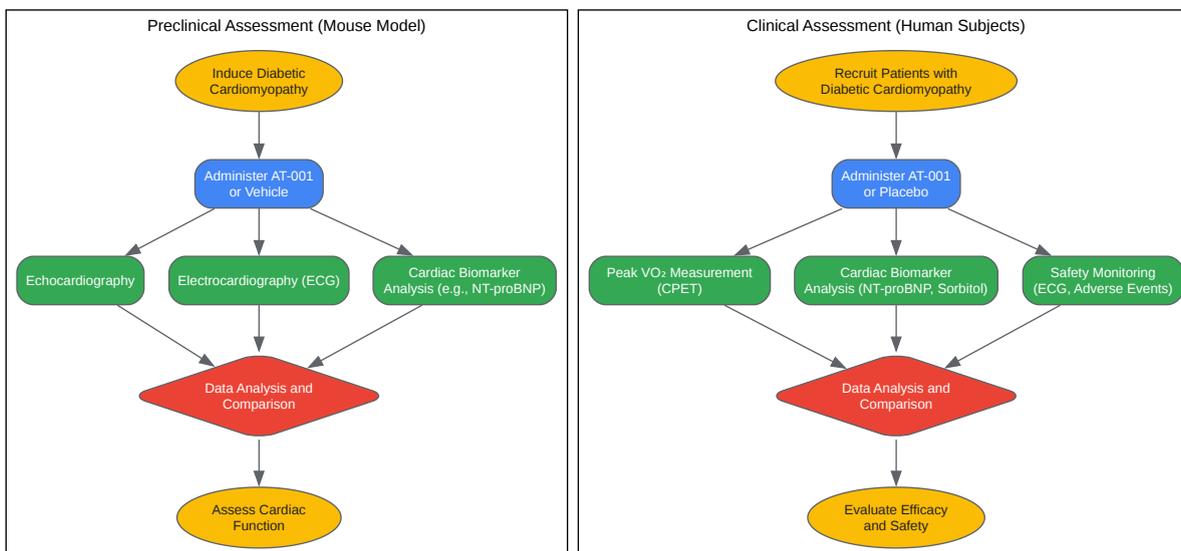
Parameter	Patient Population	Treatment Group	Baseline (Mean ± SD)	Change from Baseline at 15 Months (Mean)	p-value (vs. Placebo)	Reference
Peak VO ₂ (mL/kg/min)	Overall Population	Placebo	15.7	-0.31	0.210	[5]
AT-001 (1500 mg BID)	15.7	-0.01	[5]			
Peak VO ₂ (mL/kg/min)	Subgroup not on SGLT2i/GLP-1 RA	Placebo	N/A	-0.54	0.040	[5]
AT-001 (1500 mg BID)	N/A	+0.08	[5]			

Signaling Pathways and Experimental Workflows



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Caption: Aldose Reductase Signaling Pathway in Diabetic Cardiomyopathy.



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Caption: Experimental Workflow for Cardiac Function Assessment.

Experimental Protocols

Transthoracic Echocardiography in Mice

Objective: To non-invasively assess cardiac structure and function in a mouse model of diabetic cardiomyopathy treated with **AT-001**.

Materials:

- High-frequency ultrasound system with a linear array transducer (e.g., 30-40 MHz)
- Anesthesia system (e.g., isoflurane vaporizer)
- Heated platform with integrated ECG electrodes
- Rectal probe for temperature monitoring
- Ultrasound gel
- Hair removal cream
- Surgical tape

Protocol:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (1.5-2% in 100% oxygen).
 - Remove the chest fur using hair removal cream to ensure optimal image quality.
 - Place the mouse in a supine position on the heated platform to maintain body temperature at 37°C.
 - Secure the limbs to the ECG electrodes on the platform with surgical tape.
 - Monitor heart rate and respiration throughout the procedure.
- Image Acquisition:
 - Apply a generous amount of pre-warmed ultrasound gel to the chest.
 - Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum, angled towards the right shoulder, to obtain a long-axis view of the left ventricle (LV). From this view, M-mode images can be acquired to measure LV wall thickness and internal dimensions during systole and diastole.

- Parasternal Short-Axis (PSAX) View: Rotate the transducer 90 degrees clockwise from the PLAX view. Acquire images at the level of the papillary muscles. This view is also used for M-mode measurements of LV dimensions and wall thickness.
- Apical Four-Chamber View: Move the transducer towards the apex of the heart and angle it towards the base to visualize all four chambers. This view is used for Doppler imaging of mitral inflow to assess diastolic function.
- Data Analysis:
 - Systolic Function: Calculate ejection fraction (EF) and fractional shortening (FS) from M-mode or B-mode images.
 - Diastolic Function: From the apical four-chamber view, use pulsed-wave Doppler to measure the peak early (E) and late (A) diastolic filling velocities of the mitral inflow. Calculate the E/A ratio. Use tissue Doppler imaging to measure the early (e') and late (a') diastolic velocities of the mitral annulus and calculate the E/e' ratio.
 - Cardiac Structure: Measure interventricular septal thickness (IVSd), LV posterior wall thickness (LVPWd), and LV internal dimension at end-diastole (LVIDd) to assess cardiac hypertrophy.

Electrocardiography (ECG) in Mice

Objective: To assess cardiac electrical activity and detect any arrhythmias or conduction abnormalities in mice treated with **AT-001**.

Materials:

- ECG recording system with high-resolution amplifier
- Needle electrodes or non-invasive paw electrodes
- Data acquisition and analysis software

Protocol:

- Animal Preparation:

- For anesthetized recordings, anesthetize the mouse with isoflurane (1.5-2%). Place the mouse on a heated pad to maintain body temperature.
- For conscious recordings, gently restrain the mouse.
- Electrode Placement:
 - Insert subcutaneous needle electrodes under the skin of the right and left forelimbs and the left hindlimb for a standard Lead II configuration.
 - Alternatively, place the paws on conductive pads of a non-invasive ECG platform.
- ECG Recording:
 - Allow the signal to stabilize for a few minutes.
 - Record the ECG for a continuous period of at least 2-5 minutes to capture any intermittent abnormalities.
- Data Analysis:
 - Analyze the ECG waveforms for heart rate, PR interval, QRS duration, and QT interval.
 - Examine the recording for any arrhythmias, such as premature ventricular contractions or atrial fibrillation.

Cardiac Biomarker Analysis: NT-proBNP ELISA

Objective: To quantify the level of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a biomarker of cardiac stress and heart failure, in plasma samples from subjects treated with **AT-001**.

Materials:

- Human NT-proBNP ELISA kit
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and tips

- Wash buffer
- Stop solution
- Plasma samples collected in EDTA tubes

Protocol:

- Sample and Reagent Preparation:
 - Bring all reagents and samples to room temperature before use.
 - Prepare the wash buffer, standards, and other reagents as per the kit manufacturer's instructions.
 - Centrifuge blood samples to separate plasma.
- Assay Procedure:
 - Add 100 μ L of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
 - Incubate the plate as per the kit's instructions (typically 1-2 hours at 37°C).
 - Wash the wells multiple times with the wash buffer to remove unbound substances.
 - Add the detection antibody (e.g., a biotinylated anti-NT-proBNP antibody) to each well and incubate.
 - Wash the wells again.
 - Add the enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate.
 - Wash the wells for the final time.
 - Add the substrate solution to each well and incubate in the dark to allow color development.
 - Add the stop solution to terminate the reaction.

- Data Analysis:
 - Immediately read the absorbance of each well at 450 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the concentration of NT-proBNP in the samples by interpolating their absorbance values on the standard curve.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and adhere to all relevant institutional and national guidelines for animal care and use and human subject research. The ELISA protocol is a general representation, and the specific instructions provided with the commercial kit should be followed.

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